molecular formula C26H46 B13758244 7-Phenyleicosane CAS No. 2398-64-3

7-Phenyleicosane

Cat. No.: B13758244
CAS No.: 2398-64-3
M. Wt: 358.6 g/mol
InChI Key: DGROBZZOOZUCTC-UHFFFAOYSA-N
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Description

It is a member of the alkylbenzene family, characterized by a long eicosane chain attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyleicosane typically involves the alkylation of benzene with a long-chain alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows:

[ \text{C}_6\text{H}_6 + \text{C}6\text{H}{13}\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{C}6\text{H}{13} + \text{HCl} ]

In this reaction, benzene reacts with a hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

7-Phenyleicosane undergoes several types of chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic compounds.

    Reduction: The compound can be reduced to form alkylbenzenes with shorter chains.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Shorter-chain alkylbenzenes.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

7-Phenyleicosane has several applications in scientific research:

    Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions.

    Biology: Investigated for its potential role in biological membranes and lipid interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.

    Industry: Utilized in the production of lubricants and surfactants.

Mechanism of Action

The mechanism of action of 7-Phenyleicosane involves its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can facilitate the transport of hydrophobic drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyleicosane
  • Eicosylbenzene
  • 7-n-Butyldocosane
  • 5-n-Butyldocosane
  • 7-n-Hexyldocosane

Uniqueness

7-Phenyleicosane is unique due to its specific chain length and phenyl group position, which confer distinct physical and chemical properties. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

CAS No.

2398-64-3

Molecular Formula

C26H46

Molecular Weight

358.6 g/mol

IUPAC Name

icosan-7-ylbenzene

InChI

InChI=1S/C26H46/c1-3-5-7-9-10-11-12-13-14-15-18-22-25(21-17-8-6-4-2)26-23-19-16-20-24-26/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3

InChI Key

DGROBZZOOZUCTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCC)C1=CC=CC=C1

Origin of Product

United States

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